

# Toxicology of Azocane-Based Compounds: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data available for **azocane**-based compounds. The information is intended to serve as a foundational resource for professionals involved in the research, development, and safety assessment of pharmaceuticals and other chemical entities containing the **azocane** moiety. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes relevant biological pathways and workflows.

### **Introduction to Azocane-Based Compounds**

**Azocane**, also known as heptamethyleneimine, is a saturated seven-membered heterocyclic amine. Its structural motif is found in a number of biologically active compounds, including pharmaceuticals. Understanding the toxicological profile of this class of compounds is crucial for the development of safe and effective new chemical entities. This guide focuses on the toxicology of the parent compound, **azocane**, and two of its notable derivatives: the antihypertensive drug guanethidine and the vasodilator trocimine.

## **Toxicological Data Summary**

The following tables summarize the available quantitative toxicological data for **azocane**, guanethidine, and trocimine.

### **Table 1: Acute Toxicity Data**



Compound	Test Species	Route of Administration	LD50	Reference
Guanethidine	Rat	Oral	1050 mg/kg	[1]
Guanethidine	Mouse	Oral	845 mg/kg	[1]
Guanethidine	Mouse	Intraperitoneal	100 mg/kg	[1]
Guanethidine	Mouse	Subcutaneous	224 mg/kg	[1]
Heptamethylenei mine (Azocane)	-	-	Data not available	-
Trocimine	-	-	Data not available	-

Table 2: Chronic and Sub-chronic Toxicity Data

Compound	Test Species	Dosing Regimen	NOAEL	Key Findings	Reference
Guanethidine	Rat (female)	5 or 10 mg/kg/day (injection) for 12 or 18 weeks	10 mg/kg/day	No effect on 'short' and 'long' noradrenergic neurones.	[2]
Guanethidine	Rat	180 mg/kg/day (oral) or 25 mg/kg/day (intraperitone al) for several weeks	-	Mitochondrial changes in ganglion cells.	[3]
Heptamethyle neimine (Azocane)	-	-	Data not available	-	-
Trocimine	-	-	Data not available	-	-



**Table 3: Reproductive and Developmental Toxicity Data** 

Compound	Test Species	Dosing Regimen	Key Findings	Reference
Guanethidine	Rat (female)	10 or 25 mg/kg/day before and during pregnancy	Some teratogenic effects observed, which largely disappeared by 10 weeks of age in offspring. Fertility, pregnancy, and litter size were unaffected.	[2]
Heptamethylenei mine (Azocane)	-	-	Data not available	-
Trocimine	-	-	Data not available	-

## **Experimental Protocols**

Detailed methodologies for key toxicological studies are provided below. These protocols are based on standard OECD guidelines and the available information from the cited studies.

# Acute Oral Toxicity Study (Based on OECD Guideline 401)

- Objective: To determine the acute oral toxicity (LD50) of a test substance.
- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and nonpregnant females.
- Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.



- Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group. For non-aqueous substances, a suitable vehicle like corn oil may be used. The volume administered should not exceed 1 ml/100 g of body weight.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.
- Data Collection: The number of deaths is recorded, and the LD50 is calculated using a statistical method (e.g., Probit analysis).
- Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

### **Chronic Toxicity Study (Based on OECD Guideline 452)**

- Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure.
- Test Animals: Rats, with at least 20 animals per sex per group.
- Dosing: The test substance is administered daily, typically for 12 months, via the intended route of human exposure (e.g., oral gavage, in feed). At least three dose levels and a control group are used.
- Clinical Observations: Regular and detailed clinical observations, including changes in skin, fur, eyes, and behavior, are recorded. Body weight and food/water consumption are measured weekly.
- Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at specified intervals.
- Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are examined histopathologically.
- NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no substance-related adverse findings are observed.



# Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

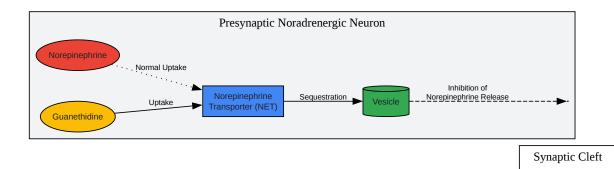
- Objective: To assess the effects of a test substance on the pregnant female and the developing embryo and fetus.
- Test Animals: Pregnant female rats (approximately 20 per group).
- Dosing: The test substance is administered daily from implantation to the day before expected delivery.
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight is recorded throughout the pregnancy.
- Fetal Evaluation: One day prior to the expected day of delivery, females are euthanized, and
  the uterine contents are examined. The number of corpora lutea, implantations, resorptions,
  and live and dead fetuses are recorded. Fetuses are weighed and examined for external,
  visceral, and skeletal abnormalities.

### **Visualizations**

The following diagrams illustrate key concepts and workflows related to the toxicology of **azocane**-based compounds.

Norepinephrine

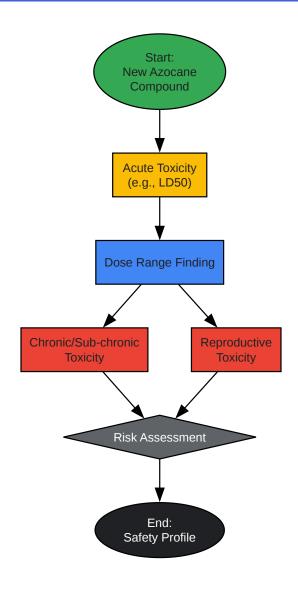




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Guanethidine's mechanism of action in a presynaptic neuron.





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